5-Fluoro-8-quinolinol
Overview
Description
5-Fluoro-8-quinolinol is a derivative of quinolinol that has been modified by the addition of a fluorine atom at the 5-position of the quinoline ring. This modification can significantly alter the chemical and biological properties of the molecule, making it a compound of interest in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 5-fluoro-8-quinolinol derivatives has been explored in several studies. For instance, cyclometalated iridium(III) complexes using 5-fluoro-8-quinolinol-based ligands have been synthesized, indicating a method for incorporating this moiety into complex structures . Additionally, the synthesis of 5-alkyl-8-quinolinol has been described, which could lead to derivatives with improved solubility in organic solvents . These synthetic approaches highlight the versatility of 5-fluoro-8-quinolinol as a building block for further chemical modifications.
Molecular Structure Analysis
The molecular structure of 5-fluoro-8-quinolinol derivatives plays a crucial role in their biological activity and interactions. For example, the stereochemical structure-activity relationships of chiral quinolone antibacterial agents have been studied, demonstrating the importance of the absolute configurations of substituents on the quinoline ring . The X-ray crystallographic analysis has been used to determine these configurations, which are essential for understanding the molecule's activity.
Chemical Reactions Analysis
5-Fluoro-8-quinolinol and its derivatives participate in various chemical reactions that can be exploited for different applications. The reactivity of 8-fluoro-6-(methoxymethoxy)quinoline with organolithium compounds has been studied, revealing the potential for regioselective functionalization . This type of reactivity is valuable for the synthesis of highly functionalized quinolines with potential applications in drug development and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-fluoro-8-quinolinol derivatives are influenced by their molecular structure. The antifungal activity of 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols has been investigated, showing that the presence of halogen substituents can enhance fungitoxicity . Moreover, the solid-state photophysical properties of heterocyclic quinol-type fluorophores have been studied, demonstrating the effect of substituents on the fluorescence spectra . These properties are critical for the potential use of 5-fluoro-8-quinolinol derivatives in biological imaging and as functional materials.
Scientific Research Applications
Antifungal Properties
5-Fluoro-8-quinolinol has been explored for its antifungal properties. Studies have found that certain derivatives of 8-quinolinol, including 5-fluoro-8-quinolinol, show effectiveness against various fungal species. For example, research by Gershon, Clarke, and Gershon (2002) indicated no synergism between 5-fluoro- and 6-fluoro-8-quinolinols against fungi in a test system, highlighting the specific action of these compounds in antifungal applications (Gershon, Clarke, & Gershon, 2002).
Electroluminescent Properties
Research on 5-Fluoro-8-quinolinol has also focused on its electroluminescent properties. Kappaun et al. (2006) synthesized luminescent organoboron complexes featuring substituted 8-quinolinolates, demonstrating their potential in electronic and electroluminescent applications (Kappaun et al., 2006).
Cancer Research
In the field of cancer research, 5-Fluoro-8-quinolinol has been investigated for its potential as a cancer cell mitochondriotropic agent. Qin et al. (2020) synthesized cyclometalated iridium(III)-5-fluoro-8-quinolinol complexes, which showed high cytotoxicity against HeLa cells, indicating their potential in inhibiting tumor populations (Qin et al., 2020).
Fluorescence and Sensing ApplicationsThe compound has been studied for its fluorescent properties and potential in sensing applications. For instance, Ohshima et al. (
- designed a fluorescent probe for Zn2+ using 8-quinolinol derivatives, indicating the compound's utility in sensitive and efficient detection applications (Ohshima et al., 2010).
Liquid-Crystalline Phases and Film-Forming Properties
5-Fluoro-8-quinolinol has been used in the development of materials with unique properties like liquid-crystalline phases and film-forming abilities. Camerel et al. (2015) discussed the ionic self-assembly and red-phosphorescence properties of a charged platinum(II) 8-quinolinol complex, highlighting its potential in advanced material applications (Camerel et al., 2015).
Chemical Sensing and Analysis
The chemical sensing and analytical potential of 5-Fluoro-8-quinolinol has also been explored. A study by He et al. (2011) on a quinolinol-containing conjugated polymer-based sensing platform for amino acids showed the usefulness of 5-Fluoro-8-quinolinol in developing novel chemosensors (He et al., 2011).
Electroluminescence Device Performance
The influence of 5-Fluoro-8-quinolinol on electroluminescence device performance has been investigated. Sapochak et al. (2001) related the chemical structure of methyl-substituted metal tris(8-quinolinolato) chelates to their photoluminescence, electroluminescence, and thermal properties, providing insights into how 5-Fluoro-8-quinolinol can enhance device performance (Sapochak et al., 2001).
Conductive and Fluorescent Composite Materials
Li et al. (2006) explored the creation of conducting and fluorescent composite materials using 8-quinolinol derivatives. They developed a conducting poly-N-[5-(8-quinolinol)ylmethyl]aniline/nano-SiO2 composite, illustrating the versatile applications of 5-Fluoro-8-quinolinol in developing new materials (Li et al., 2006).
Safety And Hazards
Future Directions
There is a growing interest in the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . Compounds containing the 8-quinolinol moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . In addition, several described compounds could act as leads for the development of drugs against numerous diseases including cancer .
properties
IUPAC Name |
5-fluoroquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXLEKUJMPEQAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276920 | |
Record name | 5-Fluoro-8-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818725 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Fluoro-8-quinolinol | |
CAS RN |
387-97-3 | |
Record name | 387-97-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoro-8-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-8-quinolinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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